4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 922447-13-0) is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethylphenyl group and a sulfamoyl moiety modified with cyclopropyl and methyl substituents. Its molecular formula is C₂₂H₂₃N₃O₃S₂, with a molecular weight of 441.5663 g/mol .
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-4-5-15(2)19(12-14)20-13-29-22(23-20)24-21(26)16-6-10-18(11-7-16)30(27,28)25(3)17-8-9-17/h4-7,10-13,17H,8-9H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLTYSUZHALWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives . For this compound:
- α-Bromo-2,5-dimethylacetophenone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours.
- The intermediate 2-amino-4-(2,5-dimethylphenyl)thiazole is precipitated by cooling and neutralized with aqueous ammonium hydroxide.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (HPLC) | >95% | |
| Characterization | $$ ^1H $$ NMR (400 MHz, DMSO): δ 7.25 (d, 2H), 6.98 (s, 1H), 2.35 (s, 6H) |
Synthesis of 4-[Cyclopropyl(methyl)sulfamoyl]benzoic Acid
Sulfonylation of Benzoyl Chloride
The sulfamoyl group is introduced via a two-step sequence:
- Chlorosulfonation:
- Amination with Cyclopropylmethylamine:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Purity (HPLC) | >90% | |
| Characterization | IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O) |
Amide Coupling to Form the Target Compound
Activation of Carboxylic Acid
The 4-[cyclopropyl(methyl)sulfamoyl]benzoic acid is activated using thionyl chloride (SOCl$$_2$$) in toluene at 70°C for 3 hours to form the corresponding acid chloride .
Nucleophilic Acyl Substitution
The acid chloride is coupled with 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine in the presence of pyridine (1.2 equiv) in DCM at 0°C to room temperature for 24 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Purity (HPLC) | >98% | |
| Characterization | $$ ^{13}C $$ NMR (100 MHz, CDCl$$_3$$): δ 167.8 (C=O), 152.3 (thiazole C-2), 138.5 (Ar-C) |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Purification Techniques
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity.
- Recrystallization: Using ethanol/water (4:1) yields crystalline product suitable for X-ray diffraction.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazole vs. Oxadiazole Derivatives
The compound LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole-based analogues. Unlike the target compound’s thiazole core, these derivatives feature an oxadiazole ring, which alters electronic properties and hydrogen-bonding capacity. Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), highlighting the importance of heterocycle choice in biological targeting .
Sulfamoyl Substituent Modifications
- 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) shares the thiazol-2-yl and benzamide backbone but substitutes the sulfamoyl group with methyl and phenyl instead of cyclopropyl and methyl.
- LMM11 ’s cyclohexyl-ethyl sulfamoyl group introduces greater hydrophobicity compared to the target compound’s cyclopropyl-methyl group, which may enhance membrane permeability but reduce solubility .
Physicochemical and Spectroscopic Properties
While spectroscopic data for the target compound are unavailable, related compounds provide insights:
- IR Spectra : Hydrazinecarbothioamides (e.g., compounds [4–6] in ) show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, while triazoles lack C=O bands, confirming cyclization . The absence of νS-H (~2500–2600 cm⁻¹) in tautomeric triazoles suggests stabilization of the thione form .
- 1H-NMR : Aromatic protons in the 2,5-dimethylphenyl group of the target compound would resonate downfield (δ 6.8–7.5 ppm), while cyclopropyl protons may appear as multiplet signals near δ 0.5–1.5 ppm.
Data Table: Key Comparative Features
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